Lauroyl lactylate
Description
Contextualization within Biomass-Derived Surfactants
Lauroyl lactylate is classified as a biomass-based surfactant, distinguished by its synthesis from renewable resources. researchgate.net The compound is an esterified adduct of lauric acid and lactic acid. mdpi.com Its precursors are readily available from biomass, positioning it as a bio-based surfactant. The lauric acid component is naturally derived from vegetable oils such as coconut or palm oil, while lactic acid is commercially produced through the fermentation of sugars from sources like corn or sugarcane. This reliance on biorenewable feedstocks aligns with the principles of green chemistry, which encourage the use of renewable starting materials over petrochemical alternatives.
The structure of this compound, featuring a hydrophobic lauric acid chain and a hydrophilic lactate (B86563) group, imparts amphiphilic properties. This dual nature allows it to effectively stabilize oil-in-water emulsions and lower the surface tension between different substances. As a result, it is considered a biodegradable and environmentally friendly alternative to some petroleum-based surfactants, meeting the increasing demand for sustainable chemical solutions.
Table 1: Precursors of this compound and their Biomass Origin
| Precursor | Type of Compound | Typical Biomass Source |
| Lauric Acid | Saturated Fatty Acid | Coconut Oil, Palm Oil |
| Lactic Acid | Alpha-Hydroxy Acid | Fermented Sugars (from corn, sugarcane, etc.) |
Historical Trajectory of Lactylate Investigations
The investigation into lactylates began in the 1950s, driven by the need for non-petrochemical alternatives in the food industry. Researchers at the C.J. Patterson Company developed lactylates as a substitute for Sta-Soft, a polyoxyethylene derivative of stearic acid, to delay the staling of bread. wikipedia.org This pioneering research led to the first lactylate patent application in 1951, with two patents being issued in 1956 and 1957. wikipedia.org These early patents detailed the laboratory-scale production and application of several lactylates, including calcium stearoyl lactylate (CSL) and sodium stearoyl lactylate (SSL). wikipedia.org
Initially, the focus of lactylate research was on their application as food additives. wikipedia.org However, the versatile nature of these compounds, which can act as emulsifiers, conditioners, and foam boosters, led to the expansion of their use into non-food applications like cosmetics and personal care products. issstindian.org The specific properties and suitability of a lactylate for a particular application were found to be influenced by the fatty acid used in its synthesis. While the early research centered on stearic acid, subsequent investigations have explored the use of other fatty acids, such as lauric acid, leading to the development of compounds like this compound for a broader range of applications, including skincare and cleansers. specialchem.compaulaschoice-eu.com
Table 2: Timeline of Key Developments in Lactylate Research
| Year | Development | Significance |
| 1950s | Development of lactylates by C.J. Patterson Company. wikipedia.org | Introduction of a non-petrochemical alternative for bread staling. wikipedia.org |
| 1951 | First lactylate patent application filed. wikipedia.org | Formalization of the intellectual property for lactylate synthesis and use. wikipedia.org |
| 1956, 1957 | Two lactylate patents issued. wikipedia.org | Established the manufacturing processes and applications for CSL and SSL. wikipedia.org |
| Post-1950s | Expansion of research into non-food applications. | Diversification of lactylate use into cosmetics and personal care products. issstindian.org |
Research Gaps and Motivations for Advanced Study
Despite their established use, there are notable gaps in the scientific understanding of lactylates, including this compound, which motivate further research. A primary area requiring more in-depth investigation is the biophysical mechanism behind their membrane-disruptive properties. mdpi.comnih.gov While this compound is recognized for its antimicrobial capabilities, a detailed molecular-level understanding of how it interacts with and disrupts phospholipid membranes is still limited. mdpi.comnih.gov Addressing this gap is crucial for optimizing its use in applications where antimicrobial activity is desired and for designing new surfactants with tailored properties. nih.govnih.gov
Recent studies have begun to explore these interactions, comparing the membrane-disruptive effects of sodium this compound (SLL) to its hydrolytic products, lauric acid and lactic acid. mdpi.comnih.gov These investigations reveal that SLL has distinct membrane-disruptive properties that differ from its individual components, suggesting that the esterification of lauric acid and lactic acid is key to its functionality. mdpi.comnih.gov
Furthermore, there is an ongoing motivation to develop greener and more efficient synthesis methodologies for lactylates. google.com While current production methods utilize biorenewable feedstocks, research into novel synthesis routes, such as those using dilactides instead of lactic acid, aims to create more rapid and economically viable processes. google.com The development of advanced and green chemistry approaches, including the use of solid-phase or reusable catalysts, is also an area of active research to reduce the environmental impact of production. patsnap.com Such advancements are driven by the broader trend towards sustainable and environmentally friendly chemical manufacturing.
Table 3: Identified Research Gaps and Motivations for Future Study of this compound
| Research Gap | Motivation for Advanced Study |
| Limited biophysical understanding of membrane disruption. mdpi.comnih.gov | To gain a molecular-level understanding of its antimicrobial action and to design more effective surfactants. mdpi.comnih.gov |
| Need for more efficient and sustainable synthesis methods. google.com | To reduce production costs, increase reaction speed, and minimize environmental impact. google.com |
| Exploration of synergistic effects in mixed surfactant systems. researchgate.netnih.gov | To develop formulations with enhanced performance properties for various applications. nih.gov |
Properties
CAS No. |
48075-52-1 |
|---|---|
Molecular Formula |
C18H32O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2-dodecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C18H32O6/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21/h14-15H,4-13H2,1-3H3,(H,20,21) |
InChI Key |
AOHBGMDQHXJADT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches
Fundamental Principles of Lauroyl Lactylate Synthesis
The synthesis of this compound is fundamentally a two-step process that begins with the formation of an ester and concludes with neutralization to produce the salt form.
Esterification Reactions of Lauric Acid and Lactic Acid
The initial step in producing this compound is the direct esterification of lauric acid and lactic acid. ontosight.aicosmosweet.com This reaction forms an ester linkage between the carboxyl group of lauric acid and the hydroxyl group of lactic acid. cosmileeurope.eu The process typically involves heating the two reactants together. specialchem.com Lauric acid is a saturated fatty acid commonly derived from coconut or palm oil, while lactic acid is an alpha-hydroxy acid produced through the fermentation of sugars. specialchem.comwikipedia.org The direct esterification can be catalyzed by a base. issstindian.org
In some industrial processes, lactic acid is first reacted with a sodium hydroxide (B78521) solution to form sodium lactate (B86563). benchchem.comgoogle.com This sodium lactate solution is then heated, and lauric acid is added to proceed with the esterification. benchchem.comgoogle.com
Neutralization Processes for Sodium Salt Formation
Following the esterification reaction, the resulting lauroyl lactylic acid is neutralized to form its corresponding salt, most commonly sodium this compound. specialchem.comtiiips.com This is achieved by reacting the acidic ester with a neutralizing agent, typically sodium hydroxide (NaOH). specialchem.comtiiips.com The neutralization process is a critical step that converts the acid into a more water-soluble and commercially viable form. tiiips.comtiiips.com The final product is the sodium salt of the lauric acid ester of lactyl lactylate. googleapis.com
Advanced Synthetic Strategies
To enhance the production of this compound, advanced strategies are employed that focus on catalytic systems and the fine-tuning of reaction parameters to maximize both the yield and the purity of the final product.
Catalytic Systems in this compound Production
The efficiency of this compound synthesis is significantly influenced by the choice of catalyst. Sodium hydroxide is a commonly used catalyst in the esterification step. google.com One patented method describes using sodium hydroxide as the catalyst, with an addition amount of 0.35% of the reaction mixture. google.com Another approach involves the use of a solid-phase composite catalyst, such as sodium hydroxide loaded onto a 4A zeolite, which can be recovered by filtration after the reaction. patsnap.com The selection and concentration of the catalyst are crucial factors that impact the reaction's efficiency. benchchem.com
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is essential for achieving high yield and purity of this compound. Key parameters that are controlled during synthesis include temperature, reaction time, pressure, and the molar ratios of the reactants.
Industrial production often involves heating the reactants to temperatures between 190-210°C. benchchem.comgoogle.com The reaction time is also a critical factor; one method specifies a reaction time of 60 minutes, followed by an additional 20 minutes under vacuum to remove volatile components. google.com Another described method involves reacting at 140°C under a pressure of 10kPa for 4 hours. patsnap.com
The molar ratios of the reactants, such as lactic acid to sodium hydroxide and sodium lactate to lauric acid, are carefully controlled to influence the quality of the final product. benchchem.comgoogle.com For instance, a molar ratio of 1:1.03 for lactic acid to sodium hydroxide and 1:1.2 for sodium lactate to lauric acid has been reported. google.com
Methodologies such as Design of Experiments (DOE) can be utilized to systematically test variables like temperature and stoichiometry to identify optimal conditions. benchchem.com The application of a vacuum during the reaction helps to remove water, which is a byproduct of the esterification, and can drive the reaction towards completion. rsc.org A yield of up to 75% has been reported with an optimized process. google.com
Purification Techniques for this compound Isolates
After synthesis, the crude this compound product often contains unreacted starting materials, byproducts, and the catalyst. Therefore, purification is a necessary step to achieve the desired purity for commercial applications.
Common purification methods include filtration, washing, and recrystallization. benchchem.comgoogle.com Filtration can be employed to remove solid catalysts, such as the zeolite-supported catalysts. patsnap.com
A more advanced purification process involves a multi-step extraction method. google.com This process includes:
Dispersing the mixture in a polar carrier like water.
Adjusting the pH to between 5 and 9.
Extracting the unreacted fatty acid into a solvent that is immiscible with the polar carrier.
Acidifying the remaining aqueous solution (raffinate) to a pH of 0 to 3.
Extracting the lauroyl lactylic acid into a second immiscible solvent. google.com
This extraction technique allows for the separation of the desired product from impurities like residual fatty acids and lactic acid. google.com
Separation of Fatty Acid and Lactic Acid Byproducts
The synthesis of this compound via the esterification of lauric acid and lactic acid often results in a product mixture containing unreacted starting materials and various byproducts. google.com The primary impurities are residual lauric acid and lactic acid (or its salts), which can affect the final product's purity and performance characteristics. google.com A prominent method for the purification of acyl lactylates involves a multi-step liquid-liquid extraction process that leverages pH adjustments to selectively separate the components. google.com
A patented method outlines a procedure for the separation of fatty acids from a mixture containing the corresponding acyl lactylate and lactic acid. google.com The process involves dispersing the initial mixture in a polar carrier, such as water, and then adjusting the pH of the dispersion to a range of 5 to 9. google.com In this pH range, the fatty acid can be selectively extracted into a non-polar organic solvent that is immiscible with the polar carrier. google.com This step yields a fatty acid-rich organic solution and an aqueous raffinate containing the this compound and lactic acid byproducts. google.com
To further isolate the this compound, the aqueous raffinate is then acidified to a pH between 0 and 3. google.com This acidification step causes the acyl lactylate to separate from the aqueous phase, allowing for its subsequent extraction into a second organic solvent. google.com The unreacted lactic acid remains in the aqueous layer. The solvents from the respective extraction steps can be distilled and recycled for future use, and the separated fatty acid can be reused in the synthesis process. google.com Multi-stage extraction techniques, such as counter-current extraction, can be employed to enhance the efficiency of this separation. google.com
A typical synthesis of Sodium this compound (SLL) can yield a mixture where the desired product is only a fraction of the total mass, with significant amounts of starting materials remaining. For example, a synthesis starting with lactic acid and lauric acid can result in a paste containing sodium this compound, higher-order lactylates, sodium laurate (the salt of the unreacted fatty acid), and lactic acid salts. google.com
Table 1: Example Composition of Crude Sodium this compound Product
| Component | Percentage (%) |
|---|---|
| Sodium this compound | 42 |
| Higher Order Lactylates | 5 |
| Sodium Laurate | 33 |
| Lactic Acid Salts | 18 |
Data sourced from patent information describing a typical synthesis outcome. google.com
Emerging Purification Protocols
Beyond traditional separation methods, several emerging technologies in the broader field of chemical and surfactant purification show promise for enhancing the purity of this compound. These protocols aim to improve efficiency, reduce solvent use, and provide higher purity products.
Membrane Filtration: Membrane-based separation is a technology with significant potential for purifying chemical products. Techniques such as microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF) are increasingly used for clarification, separation, and concentration. watertechnologies.mxmdpi.comresearchgate.net In the context of lactylates, membrane filtration can be applied to the initial fermentation broth of lactic acid to remove impurities like proteins, residual sugars, and bacterial cells before the esterification reaction. mdpi.comresearchgate.net For post-synthesis purification, a sequence of membrane filtrations could be designed. For instance, microfiltration can be used to remove suspended solids and larger particulates from the dissolved crude product. mdpi.com Subsequently, nanofiltration could potentially separate the smaller, unreacted lactic acid molecules and inorganic salts from the larger this compound molecules. researchgate.net The effectiveness of these methods depends on the precise molecular weight cut-off of the membranes and the operational parameters. watertechnologies.mx Research into purifying lactic acid from fermentation broths has demonstrated the efficacy of combining ceramic membrane filtration with nanofiltration to remove impurities. researchgate.net
Advanced Crystallization Techniques: Crystallization is a fundamental purification technique for many solid chemical compounds. researchgate.net For surfactants, controlled crystallization can separate the desired product from impurities based on differences in solubility. researchgate.net Emerging approaches in this area focus on using additives or specific solvent systems to control the polymorphic outcome and achieve higher purity. mdpi.com Surfactant-assisted crystallization, where a secondary surfactant is used to template the crystallization of the primary one, is a novel approach for achieving selective crystallization of specific polymorphs. nih.gov While not yet documented specifically for this compound, the principles of controlled cooling crystallization, evaporation crystallization, and the use of anti-solvents are applicable. mdpi.com Optimizing parameters such as cooling rate, solvent polarity, and agitation can lead to the formation of high-purity this compound crystals, leaving byproducts in the mother liquor. kinampark.com
Chromatographic Methods: While often used for analytical purposes, chromatographic techniques can be scaled up for preparative purification. researchgate.net Column chromatography using adsorbents like silica (B1680970) gel is a potential method for purifying acyl lactylates. researchgate.net This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a non-polar solvent system could elute the less polar lauric acid first, followed by the more polar this compound, while the highly polar lactic acid would be retained more strongly on the silica gel.
Table 2: Potential Emerging Purification Technologies for this compound
| Technology | Principle | Potential Application in this compound Purification |
|---|---|---|
| Membrane Filtration (MF/UF/NF) | Separation based on molecular size and pressure gradient. watertechnologies.mx | Removal of particulates, proteins, and unreacted lactic acid/salts. mdpi.comresearchgate.net |
| Advanced Crystallization | Separation based on differential solubility and controlled crystal formation. researchgate.net | Isolation of high-purity solid this compound from liquid impurities. mdpi.comnih.gov |
Analytical Characterization Techniques in Lauroyl Lactylate Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of Lauroyl Lactylate. By interacting with molecules in distinct ways, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic arrangement and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural characterization of molecules like this compound. googleapis.comemerypharma.com It provides crucial evidence of a compound's identity by mapping the chemical environment of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). emerypharma.com
In the analysis of this compound, NMR helps to confirm the presence and connectivity of the lauroyl group, the lactate (B86563) units, and their ester linkages.
¹H NMR: This experiment identifies the different types of protons in the molecule. Key signals would include those from the long alkyl chain of the lauric acid moiety, the methine (CH) and methyl (CH₃) groups of the lactic acid units, and protons adjacent to the ester and carboxylate groups. The integration of these signals provides the relative number of protons of each type, while their splitting patterns (multiplicity) reveal adjacent protons, helping to piece together the molecular framework. emerypharma.com
¹³C NMR: This technique detects the different carbon atoms, providing complementary information. It is particularly useful for identifying the carbonyl carbons of the ester and carboxylate groups, which have characteristic chemical shifts.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) show correlations between coupled protons, confirming which protons are near each other in the structure. emerypharma.com Other 2D techniques like HMQC and HMBC correlate proton and carbon signals, allowing for unambiguous assignment of all atoms in the molecule.
The structural elucidation of lactylates and their derivatives is often based on a complete analysis of 1D and 2D NMR data. uniovi.es This comprehensive approach is necessary for full confidence in the chemical structure. emerypharma.com
Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. bibliotekanauki.pl When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy confirms the presence of its key structural components. While a specific spectrum for this compound is not detailed in the provided sources, the characteristic bands can be inferred from analyses of structurally similar compounds like Sodium Stearoyl Lactylate (SSL) and other cosmetic ingredients. bibliotekanauki.plresearchgate.net
The IR spectrum of this compound would be complex due to its multiple functional groups. americanpharmaceuticalreview.com Key expected absorption bands include:
C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region, characteristic of the long aliphatic chain of the lauroyl group. bibliotekanauki.pl
C=O Stretching: A very strong and sharp band around 1730-1750 cm⁻¹ corresponding to the ester linkages between the lauric acid and lactic acid units. Another strong band, typically around 1560-1640 cm⁻¹, would indicate the carboxylate (COO⁻) group. researchgate.net
C-O Stretching: Bands in the 1100-1300 cm⁻¹ region associated with the stretching vibrations of the ester C-O bonds. researchgate.net
The following table summarizes the typical IR absorption bands for functional groups found in lactylate surfactants, based on data for related compounds. researchgate.net
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (if protonated) | 3000-2500 (Broad) |
| C-H (Alkyl) | Stretching | 2950-2850 |
| C=O (Ester) | Stretching | ~1735 |
| C=O (Carboxylate) | Asymmetric Stretching | ~1640-1560 |
| C-H (Alkyl) | Bending | ~1465 |
| C-O (Ester/Acid) | Stretching | 1300-1000 |
Chromatographic Methods for Purity and Compositional Analysis
Chromatography is an essential analytical technique used to separate, identify, and quantify the components within a mixture. openaccessjournals.combiomedpharmajournal.org For a commercial product like this compound, which may contain residual starting materials or by-products, chromatographic methods are indispensable for quality control.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for analyzing non-volatile or thermally unstable compounds like this compound. openaccessjournals.combiomedpharmajournal.org It is widely used to assess the purity of the product and to quantify its components. chromatographytoday.com A key application in the analysis of lactylates is the determination of the free lactic acid and fatty acid content, as well as the distribution of mono-, di-, and polylactylate species. nih.gov
In a typical HPLC analysis of a lactylate, the compound is dissolved in a suitable solvent and injected into the system. The components are separated based on their affinity for a stationary phase (packed in a column) and a mobile phase (a pumped solvent). openaccessjournals.com For lactylates, a reversed-phase HPLC method is common, where the stationary phase is nonpolar and the mobile phase is a more polar solvent mixture.
An indirect HPLC method has been developed for the analysis of stearoyl lactylates (SLs), which is applicable to lauroyl lactylates. nih.gov This method can detect the lactate from the SLs, showing sharp and distinguishable peaks. nih.gov
Table 2: Example HPLC Analytical Parameters for Lactylate Analysis nih.gov
| Parameter | Value/Condition |
|---|---|
| Detection Time (Lactate) | 6.0 min |
| Total Run Time | 25 min |
| Peak Symmetry | 0.86 |
| Resolution | 3.86 |
| Column Type | (Not specified, but typically C18) |
| Detector | (Not specified, but UV or RI is common) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry (MS). thermofisher.com It is the method of choice for separating and identifying volatile and semi-volatile compounds. thermofisher.com While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is used to analyze its constituent components after chemical modification (derivatization). nih.gov
The standard procedure involves the hydrolysis of the lactylate ester bonds to break the molecule down into its building blocks: lauric acid and lactic acid. nih.gov These components are then converted into more volatile derivatives, typically through a process like silylation. nih.gov
Gas Chromatography (GC): The derivatized sample is vaporized and separated on a capillary column. Components elute at different times (retention times) based on their boiling points and polarity. thermofisher.com
Mass Spectrometry (MS): As each component elutes from the GC column, it is ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. thermofisher.com
By comparing the retention times and mass spectra to those of known standards or library databases, the individual components can be unambiguously identified and quantified. gcms-id.camdpi.com This method is crucial for confirming the fatty acid profile and for detecting any impurities. nih.gov
Surface and Interfacial Rheology Characterization
This compound functions primarily as a surfactant, meaning its properties at surfaces and interfaces are of critical importance. Surface and interfacial rheology are the studies of the flow and deformation of matter at an interface, providing insight into the strength and elasticity of the surfactant film formed between two phases (e.g., air-water or oil-water). firp-ula.org These properties are directly related to the performance of this compound as an emulsifier and foaming agent. firp-ula.org
The amphiphilic nature of this compound, with its hydrophilic lactylate head and hydrophobic lauroyl tail, causes it to adsorb at interfaces, reducing surface tension. researchgate.net The arrangement and interaction of these molecules at the interface create a film with specific viscoelastic properties. researchgate.net Techniques used to study these properties include:
Surface Tension Measurement: Determines the concentration at which surfactant molecules begin to form micelles in the bulk solution (the Critical Micelle Concentration or CMC). The CMC for Sodium this compound (SLL) has been determined using fluorescence spectroscopy. mdpi.com
Dilational Rheology: Measures the response of the interfacial film to expansion and compression. A high dilational modulus indicates a more compact and rigid interfacial film, which is often associated with greater emulsion or foam stability. researchgate.netresearchgate.net Studies on mixtures of Sodium this compound (SLL) and Sodium Lauroyl Glycinate (B8599266) (SLG) have shown that synergistic interactions can lead to higher surface activity. researchgate.net
Research has shown that factors like the length of the fatty acyl chain significantly influence interfacial properties. researchgate.netresearchgate.net Longer chains tend to enhance intermolecular interactions, leading to more compact and elastic interfacial films. researchgate.net
Table 3: Summary of Interfacial Properties for this compound and Related Systems
| System | Finding | Technique Used | Reference |
|---|---|---|---|
| Sodium this compound (SLL) | Determined Critical Micelle Concentration (CMC) to understand micelle formation onset. | Fluorescence Spectroscopy | mdpi.com |
| SLL / Sodium Lauroyl Glycinate (SLG) Mixture | Synergistic effects observed, leading to lower surface tension (minimum at 0.4 mole fraction of SLL). | Surface Tensiometry | researchgate.net |
| N-fatty acyl glycinates | Increased fatty acyl chain length enhances interfacial activity and leads to a higher dilational modulus. | Interfacial Rheology | researchgate.netresearchgate.net |
| General Surfactant Films | Surface rheological properties play a key role in thin film drainage and the stability of emulsions and foams. | Theoretical Modeling, Thin-film Drainage Analysis | firp-ula.org |
Equilibrium and Dynamic Surface Tension Measurements
As an amphiphilic molecule, this compound is effective at reducing the surface tension of aqueous solutions. paulaschoice-eu.com The measurement of equilibrium and dynamic surface tension is fundamental to characterizing its efficiency and effectiveness as a surfactant.
Equilibrium Surface Tension
Equilibrium surface tension is the value of surface tension when the surfactant molecules have had sufficient time to diffuse to the interface and arrange themselves to a steady state. This property is a key indicator of a surfactant's potential to act as an emulsifier and wetting agent. A key study, conducted according to EU Method A.5 using the Du Noüy ring method, determined the equilibrium surface tension of a 1 g/L aqueous solution of sodium lauroyl-2-lactylate to be 23.2 mN/m at 20°C, confirming its surface-active properties. europa.eu
Research has also explored the synergistic effects of this compound in mixed surfactant systems. In a study with sodium lauroyl glycinate (SLG), the mixture exhibited enhanced surface activity. researchgate.netnih.gov The minimum surface tension at the critical micelle concentration (γcmc) was recorded at 22.6 mN m⁻¹ when the mole fraction of sodium this compound (SLL) was 0.4. researchgate.netnih.gov Similarly, in a mixture with a cationic gemini (B1671429) surfactant, the minimum surface tension was achieved when the mole fraction of SLL was 0.4, indicating strong synergistic interactions at the air/solution interface. researchgate.net
Interactive Data Table: Equilibrium Surface Tension of this compound Systems
| System | Concentration / Molar Ratio | Method | Temperature (°C) | Surface Tension (mN/m) | Source(s) |
|---|---|---|---|---|---|
| Sodium lauroyl-2-lactylate | 1 g/L in water | Du Noüy Ring | 20 | 23.2 | europa.eu |
| SLL / SLG Mixture | αSLL = 0.4 | Not specified | Not specified | 22.6 | researchgate.netnih.gov |
| SLL / Cationic Surfactant | αSLL = 0.4 | Not specified | Not specified | Minimum value achieved | researchgate.net |
Dynamic Surface Tension
Dynamic surface tension measures how quickly a surfactant can lower the surface tension of a newly formed interface. This is critical in processes where interfaces are created rapidly, such as in foaming or emulsification. Techniques like the maximum bubble pressure method are used to measure surface tension over very short surface age ranges. acs.org Studies on mixed systems of SLL and SLG found that the mixture showed optimum dynamic adsorption properties when the mole fraction of SLL was 0.8, highlighting its effectiveness in dynamic applications. researchgate.netnih.gov
Interfacial Moduli Determination
Interfacial rheology is the study of the mechanical properties of interfacial layers, such as those formed by surfactants at a liquid-liquid or gas-liquid interface. biolinscientific.com It provides insight into the stability of emulsions and foams by quantifying the viscoelasticity of the interfacial film. srce.hr The key parameters derived are the interfacial moduli, which describe the interface's response to deformation. biolinscientific.com
Deformation of an interfacial layer can be accomplished by changing either its shape (shear) or its area (dilatational). biolinscientific.com In dilatational rheology, an oscillatory change is applied to the interfacial area, and the resulting change in interfacial tension is measured. biolinscientific.comsrce.hr From this, the complex modulus (G*) is calculated, which has two components:
Elastic (or storage) modulus (E') : Represents the solid-like, elastic behavior of the film.
Viscous (or loss) modulus (E'') : Represents the liquid-like, energy-dissipating behavior of the film.
Techniques for measuring these properties include the pulsating drop method, where the volume of a pendant drop is oscillated at a known frequency, and the spinning drop method. biolinscientific.commdpi.com The measured moduli provide crucial information about the strength, compactness, and relaxation behavior of the surfactant film at the interface. mdpi.comresearchgate.net For instance, a high interfacial dilatation modulus suggests the formation of a strong, rigid adsorption film, which is often desirable for long-term emulsion stability. mdpi.com While specific moduli values for this compound alone are not detailed in the reviewed literature, the techniques are standard for characterizing such surfactants and their mixtures. researchgate.net
Interactive Data Table: Principles of Interfacial Moduli Measurement Techniques
| Technique | Principle | Measured Parameters | Application | Source(s) |
|---|---|---|---|---|
| Pulsating Drop | A pendant drop's volume is oscillated at a known frequency, causing a change in surface area. The resulting change in interfacial tension is measured. | Interfacial tension response to area change. | Calculation of elastic (E') and viscous (E'') dilatational moduli. | biolinscientific.com |
| Spinning Drop | A drop of a less dense liquid is injected into a rotating horizontal tube filled with a denser liquid. Rotational speed changes are used to oscillate the interfacial area. | Interfacial tension response to area change, especially for low interfacial tension systems. | Calculation of interfacial dilational modulus. | mdpi.com |
Specialized Analytical Techniques for Characterization
Beyond surface and interfacial properties, specialized techniques are employed to probe the molecular-level interactions of this compound, particularly with biological mimetics like lipid membranes.
In-depth research has utilized Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) to study the real-time, membrane-disruptive interactions of sodium this compound (SLL). nih.govnih.gov These advanced surface-sensitive techniques provide a molecular-level understanding of how SLL works. nih.gov
Quartz Crystal Microbalance with Dissipation (QCM-D) : This technique measures changes in the resonant frequency and energy dissipation of a quartz crystal sensor. It allows for the real-time tracking of mass adsorption and changes in the viscoelastic properties of the layer formed on the sensor. In the context of SLL research, it was used to monitor the interaction and disruption of supported lipid bilayer (SLB) and tethered bilayer lipid membrane (tBLM) platforms. nih.govnih.gov
Electrochemical Impedance Spectroscopy (EIS) : EIS measures the opposition of a system to an alternating current over a range of frequencies. When applied to lipid membranes supported on an electrode, it can detect changes in membrane integrity, such as pore formation or solubilization, by measuring changes in electrical resistance and capacitance. nih.govnih.gov
A comparative study using these techniques found that SLL exhibits distinct membrane-disruptive properties that are intermediate between the rapid, complete solubilizing action of sodium dodecyl sulfate (B86663) (SDS) and the more modest disruptive effects of lauric acid (LA). nih.govnih.gov Interestingly, the study also showed that the hydrolytic products of SLL (a mixture of lauric acid and lactic acid) induced more transient morphological changes but ultimately less permanent membrane disruption than SLL itself. nih.gov
Additionally, fluorescence spectroscopy was used in the same research to determine the critical micelle concentration (CMC) of SLL, a fundamental property for any surfactant. nih.gov
Interactive Data Table: Specialized Analytical Techniques in SLL Research
| Technique | Principle of Operation | Information Obtained for SLL | Source(s) |
|---|---|---|---|
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in frequency and energy dissipation of an oscillating quartz crystal to detect mass and viscoelastic changes on its surface. | Real-time tracking of SLL binding to and altering the structure of model lipid membranes. | nih.govnih.gov |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the electrical impedance of an interface to detect changes in its barrier properties (resistance and capacitance). | Real-time monitoring of membrane disruption and integrity loss caused by SLL. | nih.govnih.gov |
| Fluorescence Spectroscopy | Measures the fluorescence from molecules to probe their environment. Used with fluorescent probes that are sensitive to micelle formation. | Determination of the Critical Micelle Concentration (CMC). | nih.gov |
Mechanistic Investigations and Biophysical Interactions of Lauroyl Lactylate
Amphiphilic Molecular Architecture and Micellar Formation
Lauroyl lactylate is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. benchchem.com The hydrophobic portion is the lauroyl group, derived from lauric acid, a 12-carbon saturated fatty acid. The hydrophilic head is composed of the lactate (B86563) moiety. benchchem.commdpi.com This dual nature dictates its behavior in aqueous solutions, leading to the spontaneous formation of organized structures known as micelles. benchchem.com
In aqueous environments, this compound molecules self-assemble to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process leads to the formation of micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell that interfaces with the surrounding water. benchchem.comijper.org This self-assembly is a fundamental characteristic of surfactants and is driven by the hydrophobic effect. ijper.org
The self-assembly behavior can be influenced by interactions with other molecules. For instance, when combined with sodium lauroyl glycinate (B8599266) (SLG), sodium this compound (SLL) forms mixed micelles, exhibiting synergistic effects that result in higher surface activity. researchgate.net The formation of these complex structures is also influenced by intermolecular forces, such as hydrogen bonding between the headgroups of the surfactant molecules. researchgate.net Furthermore, studies have shown that SLL can separate miscible solvents, such as water and dimethylformamide (DMF), by forming microdomains or emulsified droplets, a phenomenon driven by its preferential interaction with water through hydrogen bonds. researchgate.net
The formation of micelles occurs above a specific concentration known as the Critical Micelle Concentration (CMC). nih.gov Below the CMC, this compound exists predominantly as individual molecules (unimers) in solution. Above the CMC, the addition of more surfactant leads to the formation of more micelles. ijper.org The CMC is a key parameter that indicates the minimum concentration at which a surfactant can begin to exert its full effects, such as solubilization and membrane destabilization. researchgate.net
The CMC of sodium this compound (SLL) has been determined using techniques like wavelength-shift fluorescence spectroscopy. nih.govresearchgate.net This method uses a probe molecule, such as 1-pyrenecarboxaldehyde, whose fluorescence emission spectrum changes depending on the polarity of its environment. As micelles form, the probe partitions into their hydrophobic core, causing a detectable shift in the emission wavelength. The concentration just before this shift is defined as the CMC. nih.gov
Research comparing SLL to structurally related surfactants found that while they may have equivalent carbon chain properties, their CMC values can inform their relative potency. mdpi.comnih.govnih.gov
Table 1: Critical Micelle Concentration (CMC) of Sodium this compound and Related Surfactants
| Compound | Critical Micelle Concentration (CMC) | Method |
| Sodium this compound (SLL) | Determined to have equivalent CMC value to SDS and Lauric Acid in the study | Wavelength-Shift Fluorescence Spectroscopy |
| Sodium Dodecyl Sulfate (B86663) (SDS) | Determined to have equivalent CMC value to SLL and Lauric Acid in the study | Wavelength-Shift Fluorescence Spectroscopy |
| Lauric Acid (LA) | Determined to have equivalent CMC value to SLL and SDS in the study | Wavelength-Shift Fluorescence Spectroscopy |
| Lactic Acid (LacA) | Did not form micelles | Wavelength-Shift Fluorescence Spectroscopy |
| Data sourced from a comparative study using fluorescence spectroscopy. nih.govresearchgate.netnih.gov |
Interfacial Adsorption Dynamics
As a surfactant, this compound is highly active at interfaces, where it adsorbs to reduce the interfacial tension between two immiscible phases.
At the air/water interface, this compound molecules arrange themselves with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the water. This alignment reduces the surface tension of the water. benchchem.comresearchgate.net The efficiency of this process can be enhanced in mixed surfactant systems. Studies on mixtures of sodium this compound (SLL) and sodium lauroyl glycinate (SLG) indicate a mutual attraction at the gas/liquid interface. researchgate.net The dynamic adsorption properties of such a mixed system were found to be optimal at a specific mole fraction (0.8) of SLL. researchgate.net The interactions between different surfactant molecules in these mixed monolayers can be explained using regular solution theory, which considers the surfactant-surfactant interactions before and after mixing. acs.org
At the interface between oil and water, this compound acts as an emulsifier by aligning itself at the boundary, reducing the interfacial tension and stabilizing the emulsion. benchchem.com The hydrophobic tail of the this compound molecule penetrates the oil phase, while the hydrophilic head remains in the aqueous phase. scirp.org This action facilitates the mixing of oil and water, which are normally immiscible.
The mechanism of adsorption involves hydrophobic interactions between the surfactant's tail and the non-polar oil molecules. mdpi.com The concentration of surfactant molecules is often significantly higher at the oil-water interface compared to the air-water interface, indicating a strong affinity for this boundary. scirp.org This effective adsorption is crucial for the formation and stabilization of emulsions in various applications.
Membrane-Disruptive Properties and Interactions with Lipid Bilayers
Lactylates are recognized as membrane-disrupting molecules, a property that has been investigated from a biophysical perspective to understand their mechanism of action at a molecular level. mdpi.comnih.gov The interactions of sodium this compound (SLL) with model cell membranes, such as supported lipid bilayers (SLBs) and tethered bilayer lipid membranes (tBLMs), have been studied in real-time using surface-sensitive techniques like quartz crystal microbalance–dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS). mdpi.comresearchgate.netdntb.gov.ua
These investigations reveal that SLL exhibits distinct membrane-disruptive properties that are intermediate between the potent, solubilizing activity of sodium dodecyl sulfate (SDS) and the more moderate disruptive effects of its parent fatty acid, lauric acid (LA). mdpi.comnih.gov When SLL interacts with a lipid bilayer, it induces changes in the membrane's structure and integrity. At a concentration of 2000 μM, SLL causes extensive membrane disruption, though not the complete and rapid solubilization observed with an equivalent concentration of SDS. mdpi.comresearchgate.net
Table 2: QCM-D Results for SLL Interaction with Supported Lipid Bilayers (SLB)
| SLL Concentration | Observed Effect on SLB | Comparison |
| 250 μM | Minor changes in resonance frequency (Δf) and energy dissipation (ΔD) | Less disruptive than higher concentrations |
| 500 μM | Moderate changes in Δf and ΔD | Increased disruption with concentration |
| 1000 μM | Extensive membrane disruption, but not complete solubilization | More disruptive than 500 μM |
| 2000 μM | Significant disruption, indicated by large shifts in Δf and ΔD | Less complete solubilization compared to 2000 μM SDS |
| This table summarizes findings from QCM-D experiments tracking the real-time interaction of different concentrations of SLL with a supported lipid bilayer platform. mdpi.comresearchgate.net |
Real-Time Analysis via Quartz Crystal Microbalance with Dissipation (QCM-D)
Quartz Crystal Microbalance with Dissipation (QCM-D) is a surface-sensitive technique used for real-time analysis of molecular interactions at interfaces. In the study of Sodium this compound (SLL), QCM-D tracks the changes in resonance frequency (Δf) and energy dissipation (ΔD) of a sensor crystal as the surfactant interacts with a model supported lipid bilayer (SLB). mdpi.comresearchgate.net A decrease in frequency corresponds to an increase in mass on the sensor (adsorption), while an increase in dissipation indicates that the adsorbed layer is becoming more soft and viscoelastic. researchgate.net
Investigations reveal that SLL's interaction with lipid membranes is concentration-dependent. mdpi.com At concentrations above its critical micelle concentration (CMC), SLL induces significant changes in both frequency and dissipation, signifying membrane disruption. mdpi.comresearchgate.net For instance, studies on a 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) SLB platform show that as SLL concentration increases, the magnitude of the negative frequency shift and the positive dissipation shift also increases, pointing to more extensive membrane damage. mdpi.comresearchgate.net
Comparative analyses show that SLL's membrane-disruptive properties are intermediate between those of the harsh surfactant sodium dodecyl sulfate (SDS) and the milder lauric acid (LA). mdpi.comdntb.gov.uanih.gov While SDS causes rapid and complete solubilization of the membrane, SLL causes significant but not complete disruption. mdpi.com Interestingly, the hydrolytic products of SLL—a mixture of lauric acid and lactic acid (LA + LacA)—induce a larger increase in dissipation compared to SLL alone, suggesting more extensive changes in membrane morphological properties, such as shape remodeling, even if the permanent disruption is less. mdpi.comresearchgate.net
| SLL Concentration | Interaction with DOPC SLB (Observed QCM-D Signal Changes) | Reference |
| 2000 µM | Large negative frequency shift (Δf) and large positive dissipation shift (ΔD), indicating significant mass uptake and formation of a viscoelastic layer, followed by partial recovery after washing. | mdpi.com |
| 1000 µM | Moderate negative frequency shift (Δf) and positive dissipation shift (ΔD). | mdpi.com |
| 500 µM | Smaller negative frequency shift (Δf) and positive dissipation shift (ΔD) compared to higher concentrations. | mdpi.com |
| 250 µM | The smallest observed changes in Δf and ΔD, indicating the least amount of membrane interaction at this concentration. | mdpi.com |
This interactive table summarizes the concentration-dependent effects of Sodium this compound (SLL) on a model lipid bilayer as measured by QCM-D. The data is based on descriptions from the cited study.
Electrochemical Impedance Spectroscopy (EIS) for Membrane Permeability
Electrochemical Impedance Spectroscopy (EIS) is employed to probe the ionic permeability and capacitance of lipid membranes, providing insights into their integrity. nih.gov This technique is particularly useful for studying the effects of surfactants on tethered bilayer lipid membranes (tBLMs), which mimic cell membranes. mdpi.comresearchgate.netacs.org EIS measurements track changes in membrane conductance (Gm) and membrane capacitance (Cm). An increase in Gm signifies a rise in ionic permeability due to the formation of defects or pores, while a decrease in Cm can indicate membrane thinning or solubilization. mdpi.commdpi.com
Studies using EIS demonstrate that Sodium this compound (SLL) disrupts tBLM platforms by inserting into the membrane, which increases its ionic permeability. mdpi.comresearchgate.net The extent of disruption is less severe than that caused by sodium dodecyl sulfate (SDS), which leads to complete membrane solubilization. mdpi.comnih.gov In contrast, the hydrolytic breakdown products of SLL (a mixture of lauric acid and lactic acid) cause a more pronounced, albeit transient, increase in membrane permeability compared to the parent SLL molecule. mdpi.com However, after a buffer wash, the membrane damage induced by the LA + LacA mixture is found to be modest and largely reversible, comparable to the permanent effects of SLL. mdpi.com
| Test Compound (2000 µM) | Effect on tBLM Conductance (Gm) | Effect on tBLM Capacitance (Cm) | Interpretation | Reference |
| Sodium this compound (SLL) | Significant increase in Gm (~11 µS) | Slight decrease in Cm (~0.8 µF/cm²) | Insertion into the membrane, causing increased ionic permeability and modest disruption. | mdpi.com |
| LA + LacA Mixture | Pronounced, transient increase in Gm (~97 µS), then decreasing | Slight decrease in Cm (~0.8 µF/cm²) | Greater transient disruption and permeability changes, but effects are largely reversible. | mdpi.com |
| Sodium Dodecyl Sulfate (SDS) | Rapid and very large increase in Gm (~130 µS) | Sharp decrease in Cm (~0.3 µF/cm²) | Complete membrane solubilization and loss of integrity. | mdpi.com |
This interactive table presents comparative EIS data on the effects of SLL, its hydrolytic products, and SDS on the electrical properties of a tethered bilayer lipid membrane (tBLM). Data is based on values reported in the cited research.
Modulation of Membrane Morphology and Integrity
The interaction of Sodium this compound (SLL) with lipid bilayers leads to distinct changes in membrane morphology and integrity. mdpi.com Biophysical studies position SLL's activity between the aggressive, solubilizing action of sodium dodecyl sulfate (SDS) and the more modest disruptive effects of its constituent fatty acid, lauric acid (LA). mdpi.comdntb.gov.uanih.gov SLL does not typically cause complete membrane lysis like SDS; instead, it inserts into the lipid bilayer, disrupting the packing of phospholipids (B1166683) and increasing membrane fluidity and permeability. mdpi.comresearchgate.net
This interaction results in significant, but not total, membrane disruption. benchchem.com The hydrolytic products of SLL, the LA + LacA mixture, induce a greater degree of transient and reversible morphological changes. mdpi.comresearchgate.net This suggests that the mixture causes extensive but temporary shape remodeling of the membrane, whereas the intact SLL molecule leads to a more moderate but permanent level of disruption. mdpi.comnih.gov This modulation of membrane structure is a key factor in SLL's function as a surfactant and its antimicrobial properties. benchchem.comnih.gov The ability to alter membrane integrity without causing complete dissolution makes it effective yet gentler compared to harsher surfactants. benchchem.com
Hydrolytic Degradation Pathways
Enzymatic Hydrolysis Mechanisms
This compound is susceptible to hydrolytic cleavage, a process that can be catalyzed by enzymes in biological environments. benchchem.comnih.gov The ester bond within the this compound molecule is the primary site for this degradation. nih.gov Enzymes, particularly lipases, can hydrolyze this bond, breaking the compound down into its constituent molecules: lauric acid and lactic acid. benchchem.comwikipedia.org
In vitro studies on structurally similar compounds provide insight into this process. For example, research on calcium stearoyl lactylate (CSL) showed it was rapidly hydrolyzed in human duodenal mucosa and in liver homogenates from rats, mice, and guinea pigs. wikipedia.orgeuropa.eu Another study using the intestinal contents of rats demonstrated that sodium capryl lactylate was hydrolyzed to approximately 40% of the maximum possible extent within four hours. europa.eu Given these findings, it is expected that this compound undergoes a similar enzymatic breakdown in biological systems, where its ester linkage is cleaved to release the parent fatty acid and lactic acid. benchchem.comeuropa.eu
| Lactylate Compound | Biological System/Enzyme | Observation | Reference |
| Calcium Stearoyl Lactylate (CSL) | Rat, mouse, guinea pig liver homogenates | 40-60% hydrolysis within 1 hour. | europa.eu |
| Calcium Stearoyl Lactylate (CSL) | Human duodenal mucosa | Rapid hydrolysis observed. | wikipedia.org |
| Sodium Capryl Lactylate | Rat intestinal contents | ~40% hydrolysis in 4 hours. | europa.eu |
| Lactylates (general) | Lipase | Hydrolyzed into stearic acid and lactic acid. | wikipedia.org |
This interactive table summarizes findings from in-vitro studies on the enzymatic hydrolysis of various lactylates, which serve as models for the degradation of this compound.
pH-Dependent Hydrolysis Kinetics
The hydrolysis of this compound is influenced by pH. As an ester, its chemical stability is subject to pH-dependent degradation pathways, including acid- and base-catalyzed hydrolysis. google.com In cosmetic and food formulations, sodium this compound is considered stable across a pH range of approximately 4 to 8. myskinrecipes.compharmatutor.org
Outside of this optimal range, the rate of hydrolysis can increase. Under acidic or basic conditions, the ester linkage is more susceptible to cleavage into lauric acid and lactic acid (or their respective salts). google.com While specific kinetic studies on this compound are not extensively detailed in the provided context, the general principles of ester hydrolysis suggest that the reaction rate would be significantly slower at neutral pH and accelerated at higher and lower pH values. benchchem.comnih.gov This pH-dependent instability is a critical factor in understanding the compound's behavior in various aqueous environments. nih.gov
Hydrogen Bonding Interactions and Solvent Segregation Mechanisms
Sodium this compound (SLL) possesses the ability to organize miscible solvent systems, such as mixtures of water and organic solvents, into distinct domains. researchgate.netresearchgate.net This phenomenon is driven by the amphiphile's preferential interactions through hydrogen bonds. researchgate.netresearchgate.net SLL is soluble in water but not in many organic solvents; this differential solubility allows it to structure the liquid environment at a microscopic level. researchgate.net
The mechanism involves SLL preferentially interacting with water molecules via hydrogen bonding. researchgate.netresearchgate.net In doing so, it can self-assemble into structured liquid crystalline mesophases, such as gyroid or primitive cubic phases. researchgate.netresearchgate.net These self-assembled structures effectively encapsulate one solvent, creating kinetically stable emulsions of microdomains. For example, in a mixture of water and dimethylformamide (DMF), SLL can stabilize water-in-DMF or DMF-in-water emulsions for extended periods. researchgate.net This segregates the two miscible liquids. researchgate.netresearchgate.net This capacity to alter the hydrogen-bonding network of water and induce phase separation has been observed in several water-miscible organic solvent systems. researchgate.netresearchgate.net
| Solvent System | SLL-Induced Effect | Mechanism | Reference |
| Water and Dimethylformamide (DMF) | Kinetically stabilizes emulsions for over a week. | Segregation into microdomains via self-assembled SLL cubic mesophases. | researchgate.net |
| Water and Dimethylsulfoxide (DMSO) | Stabilizes emulsions, segregating the solvents. | Similar mechanism to DMF-water, driven by preferential H-bonding with water. | researchgate.netresearchgate.net |
| Water and Acetonitrile (B52724) (AN) | Induces separation into AN-rich and water-rich phases (emulsion destabilizes overnight). | Occurs in mixtures where SLL has intermediate solubility. | researchgate.netresearchgate.net |
This interactive table outlines the ability of Sodium this compound (SLL) to segregate various miscible solvent systems through mechanisms involving hydrogen bonding and self-assembly.
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| SLL | Sodium this compound |
| LA | Lauric Acid |
| LacA | Lactic Acid |
| SDS | Sodium Dodecyl Sulfate |
| DOPC | 1,2-dioleoyl-sn-glycero-3-phosphocholine |
| CSL | Calcium Stearoyl Lactylate |
| DMF | Dimethylformamide |
| DMSO | Dimethylsulfoxide |
| AN | Acetonitrile |
Advanced Applications of Lauroyl Lactylate in Materials Science and Engineering
Synergistic Interactions in Mixed Surfactant Systems
The combination of different types of surfactants can lead to a phenomenon known as synergism, where the properties of the mixture are superior to those of the individual components. When surfactants with different molecular structures are combined, they can exhibit non-ideal behavior. researchgate.net This interaction can be attractive, leading to synergistic effects, or repulsive, resulting in antagonism. researchgate.net Negative interaction parameters (β) are indicative of synergistic interactions, signifying that attractive forces have developed between the mixed surfactant molecules. researchgate.net
Binary and Multi-Component Formulations with Anionic and Cationic Surfactants
Sodium Lauroyl Lactylate (SLL) is classified as an anionic surfactant. beautycon.comgoogle.com Research has shown that combining SLL with cationic surfactants leads to significant synergistic effects. researchgate.netresearchgate.net A notable example is the binary system of SLL and a cationic gemini (B1671429) quaternary ammonium (B1175870) salt with a hydroxyl group (GC12). researchgate.net The strong attractive interactions between the oppositely charged headgroups of the anionic SLL and the cationic GC12 molecules reduce the electrostatic repulsion that would typically exist between molecules of a single surfactant type. researchgate.netacs.org This allows for more efficient packing of the molecules at interfaces, such as the air/solution interface or within micelles. researchgate.net The introduction of features like polyoxyethylene chains into anionic surfactants can further mitigate the issue of precipitation, which sometimes occurs in anionic-cationic mixtures, while maintaining high surface activity. researchgate.netacs.org
Enhanced Surface Activity and Performance Profiles
The synergistic interactions in SLL-based mixed surfactant systems result in enhanced surface activity and superior performance. researchgate.netresearchgate.net In the SLL/GC12 system, this synergy is demonstrated by a significant reduction in the surface tension of the solution compared to the individual surfactants. researchgate.net The minimum surface tension is achieved when the mole fraction of SLL is 0.4. researchgate.net This increased efficiency in reducing surface tension is a hallmark of synergistic interaction in mixed surfactant systems. researchgate.netresearchgate.net
Table 1: Surface Tension in SLL/GC12 Mixed Surfactant System
| Mole Fraction of SLL (αSLL) | Outcome |
|---|
This table is based on findings from a study on SLL and a cationic gemini surfactant (GC12).
Role in Emulsification and Foam Stabilization Technologies
The enhanced interfacial properties of this compound, particularly in mixed systems, make it highly effective in the creation and stabilization of multiphase systems like emulsions and foams.
Design of Stable Emulsions
Emulsions are dispersions of one immiscible liquid in another, and surfactants are critical for their formation and long-term stability. Sodium this compound has been shown to be an effective emulsifier. researchgate.net In studies of the SLL/GC12 mixed system, the emulsifying capacity was found to be optimal when the mass fraction of SLL was 50%. researchgate.net This suggests that a specific ratio of the anionic and cationic components creates the most stable interfacial film around the dispersed droplets, preventing them from coalescing. researchgate.netresearchgate.net The ability to form stable emulsions is crucial in various material applications, including the formulation of agrochemicals and coatings. researchgate.net
Table 2: Optimal Emulsifying Capacity in SLL/GC12 System
| Mass Fraction of SLL (WSLL) | Emulsifying Capacity |
|---|
This table reflects the optimal conditions for emulsification in a binary system of Sodium this compound (SLL) and a cationic gemini surfactant (GC12).
Optimization of Foaming and Foam Stability
Foams are dispersions of gas in a liquid, and their stability is governed by factors such as surface tension, surface elasticity, and liquid drainage from the foam lamellae. Surfactants that can rapidly reduce surface tension and form a robust film at the gas-liquid interface are excellent foaming agents. researchgate.net this compound is utilized in foamable formulations for its ability to contribute to foam formation and stability. google.comgoogleapis.com In the SLL/GC12 mixed surfactant system, exceptional foam stability, exceeding 95%, was observed at several different mass fractions of SLL (20%, 40%, and 50%). researchgate.net This high stability indicates the formation of a resilient and viscoelastic film that effectively hinders foam collapse. researchgate.netresearchgate.net
Table 3: Foam Stability in SLL/GC12 System
| Mass Fraction of SLL (WSLL) | Foam Stability |
|---|---|
| 20% | >95% researchgate.net |
| 40% | >95% researchgate.net |
This table shows the high foam stability achieved at various concentrations of Sodium this compound (SLL) in a mixed system with a cationic gemini surfactant (GC12).
Antimicrobial Efficacy and Mechanisms
Beyond its interfacial properties, this compound and its derivatives possess inherent antimicrobial activity. Sodium Caproyl/Lauroyl Lactylate is recognized as a natural agent with antimicrobial properties, effective against microorganisms that cause various skin conditions. readkong.com The antimicrobial action of fatty acids and their derivatives, like this compound, is often attributed to their interaction with and disruption of the bacterial cell membrane. researchgate.netresearchgate.net The mechanism involves the surfactant molecules interfering with the phospholipid bilayer, which can alter membrane integrity and lead to cell lysis. researchgate.net Lauric acid, the 12-carbon fatty acid from which this compound is derived, is considered to have one of the most potent antimicrobial effects among saturated fatty acids. researchgate.netresearchgate.net This intrinsic biological activity adds another layer of functionality to this compound, making it a valuable component in materials where microbial growth is a concern.
Inhibition of Bacterial Proliferation (e.g., E. coli, C. perfringens)
Sodium this compound (SLL), the salt form of this compound, has shown potent antimicrobial activity against various bacteria, including notable pathogens like Escherichia coli and Clostridium perfringens. Research indicates that lactylates with 12- and 14-carbon fatty acid chains are particularly effective at inhibiting E. coli. devitdf.comgzprobig.com In studies related to poultry, SLL has been identified as more effective at inhibiting C. perfringens infections compared to free fatty acids or mono- and diglycerides. google.com
The following table summarizes key research findings on the antibacterial efficacy of this compound.
| Bacterium | Compound Tested | Key Finding | Reference |
| E. coli | Lactylates (12-carbon chain) | Potently inhibits E. coli in piglets. | devitdf.comgzprobig.com |
| E. coli | C10 Lactylate | Showed superior antibacterial ability against E. coli compared to other chain lengths. | gzprobig.com |
| C. perfringens | Sodium this compound (SLL) | In vitro antibacterial activity is over 100 times more potent than free fatty acids alone. | devitdf.comgzprobig.com |
| C. perfringens | Sodium this compound (LauL) | More effective than capric and lauric mono- and diglycerides (MDG) in reducing mortality and improving body weight gain in infected broilers. | researchgate.netalfa-chemistry.comacs.org |
| Clostridia species | Sodium Stearoyl Lactylate (SSL) | Showed a significant inhibitory, and in some cases bactericidal, effect on multiple Clostridial species in vitro. | researchgate.net |
Membrane Permeabilization as an Antimicrobial Mode
The primary antimicrobial mechanism of this compound is its ability to disrupt bacterial cell membranes. devitdf.com As a surfactant, it interacts with the phospholipid bilayer, leading to increased permeability and loss of membrane integrity. ulprospector.com This membrane-disruptive property has been investigated using advanced surface-sensitive techniques like quartz crystal microbalance–dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS). devitdf.comulprospector.com
These studies reveal that Sodium this compound (SLL) exhibits distinct membrane-disruptive characteristics. devitdf.comspecialchem.com Its action is more potent than its hydrolytic byproducts, lauric acid (LA) and lactic acid (LacA), but less aggressive than a harsh surfactant like sodium dodecyl sulfate (B86663) (SDS). devitdf.comgzprobig.com While the combination of lauric acid and lactic acid induced more transient and reversible changes to model lipid membranes, SLL caused a greater degree of permanent membrane disruption. devitdf.comgzprobig.com This indicates that the intact lactylate structure is crucial for its antimicrobial efficacy. The process involves permeabilizing the membrane, which disrupts essential cellular functions and ultimately leads to bacterial cell death. ulprospector.com
The table below compares the membrane-disruptive effects of SLL with related compounds on a model tethered bilayer lipid membrane (tBLM), as measured by changes in membrane conductance (Gm), which reflects permeability.
| Compound (at 2000 µM) | Interaction with tBLM Platform | Effect on Membrane Conductance (Gm) | Interpretation | Reference |
| Sodium this compound (SLL) | Induces significant, permanent disruption | Marked and sustained increase in Gm | Potent and lasting membrane permeabilization | google.com |
| Sodium Dodecyl Sulfate (SDS) | Causes rapid and complete solubilization | Very rapid and large increase in Gm | Aggressive, complete membrane destruction | google.com |
| Lauric Acid (LA) | Causes modest disruptive effects | Small, sustained increase in Gm | Moderate membrane disruption | google.com |
| Lactic Acid (LacA) | No significant interaction | No change in Gm | Inert towards the lipid membrane | google.com |
| LA + LacA Mixture | Induces transient morphological changes | Transient increase in Gm, less than SLL | Reversible disruption, less permanent damage than SLL | google.com |
Structure-Activity Relationships for Antimicrobial Potency
The effectiveness of this compound as an antimicrobial agent is closely tied to its molecular structure. Key structural features that influence its potency include the length of the fatty acid chain and the nature of the hydrophilic headgroup. devitdf.com
Studies comparing lactylates with different fatty acid chain lengths (Cn) have shown that these properties can be tuned. For instance, C10 lactylate was found to have superior activity against E. coli, while C12 lactylate (this compound) is particularly potent against C. perfringens. gzprobig.com This demonstrates that the hydrophobic chain length is a critical determinant of bacterial specificity.
The headgroup, which consists of esterified lactic acid, is also vital. Biophysical studies comparing Sodium this compound (SLL) with its components reveal the importance of the complete molecule. devitdf.comgzprobig.com SLL, lauric acid (LA), and sodium dodecyl sulfate (SDS) share similar 12-carbon chains and have equivalent critical micelle concentration (CMC) values (around 700 μM), yet their membrane interactions differ significantly. devitdf.com SLL's disruptive activity is intermediate between the modest effects of LA and the complete solubilizing action of SDS. devitdf.comspecialchem.com This suggests that the lactylate headgroup modulates the interaction with the lipid membrane, providing a balance of hydrophilicity and disruptive capacity. devitdf.comgzprobig.com These molecular-level insights confirm that careful tuning of both the hydrophobic chain and the hydrophilic headgroup can optimize the antimicrobial potency and interaction mechanisms of lactylates. devitdf.com
Novel Applications in Separation and Interfacial Technologies
Solvent Separation and Segregation
Sodium this compound (SLL) has demonstrated a remarkable ability to separate miscible solvents, a challenging task in chemical engineering. It can induce separation in mixtures of water and organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile (B52724) (AN). wikipedia.orgmdpi.com The mechanism relies on the self-assembly of SLL molecules. Being soluble in water but not in many organic solvents, SLL preferentially interacts with water molecules through hydrogen bonding. wikipedia.orgmdpi.com
In DMF-water mixtures, SLL forms stable emulsions by creating self-assembled cubic mesophases around water droplets within the DMF, effectively segregating the two solvents. wikipedia.orgmdpi.com These kinetically stable structures can persist for over a week. wikipedia.orgmdpi.com A similar mechanism is observed for DMSO-water mixtures. mdpi.com The separation process is driven by the competition for hydrogen bonds between the amphiphile (SLL) and the organic solvent with water. wikipedia.org This unique property positions SLL as a functional material for creating stable emulsions and enabling the segregation of otherwise miscible liquid phases.
Corrosion Inhibition Mechanisms on Metal Surfaces
Recent research has identified Sodium this compound (SLL) as an effective and environmentally benign corrosion inhibitor, particularly for carbon steel in highly acidic environments. ulprospector.com The primary mechanism of inhibition involves the adsorption of SLL molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. ulprospector.com
This process controls corrosion by impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ulprospector.com In a study using 1 M HCl solution, SLL was shown to markedly inhibit the corrosion of carbon steel. ulprospector.com X-ray photoelectron spectroscopy (XPS) analysis confirmed that SLL adsorbs on the steel surface to form the protective layer. ulprospector.com Electrochemical impedance spectroscopy (EIS) measurements provided quantitative evidence of this protection. Over a 12-hour period, SLL increased the polarization resistance (Rp)—a measure of a material's resistance to corrosion—by several orders of magnitude, demonstrating its ability to passivate the metal surface efficiently. ulprospector.com
The following table shows the dramatic effect of SLL on the polarization resistance of carbon steel in an acidic solution.
| Condition | Initial Polarization Resistance (Rp) | Polarization Resistance (Rp) after 12 hours | Interpretation | Reference |
| Carbon Steel in 1 M HCl (Control) | ≈92 Ω cm² | ≈12 Ω cm² | Severe corrosion and loss of resistance | ulprospector.com |
| Carbon Steel in 1 M HCl with SLL | ≈95 Ω cm² | ≈20,694 Ω cm² | Significant passivation and corrosion inhibition | ulprospector.com |
Integration in Polymer and Composite Materials
The application of lactylates, including this compound, as functional additives in solid polymer and composite materials is an emerging area of interest. General literature suggests that lactylates can serve as bio-friendly additives for various polymers, including polyolefins and polyvinyl chloride (PVC). mdpi.com In these contexts, they may function as emulsifiers, conditioners, or plasticizers. mdpi.com However, detailed scientific studies focusing specifically on the integration of this compound into polymer matrices to enhance material properties for engineering applications are not widely available in published research. While its properties as a surfactant and emulsifier are well-documented in liquid and semi-solid formulations like cosmetics, its role and performance within solid structural composites remain a field for future investigation. devitdf.commdpi.com
Additive Functions in Polyolefins, Flame Retardants, and Pigments
This compound is utilized as a bio-friendly additive in several industrial materials, including polyolefins, flame retardants, and pigments. wikipedia.org Its role is primarily to act as a surfactant, emulsifier, and dispersing agent. wikipedia.orgunilongindustry.com
Polyolefins: Lactylates are incorporated into polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), as additives. wikipedia.orggoogleapis.comcorbion.com In these applications, they can function as plasticizers or other modifiers, leveraging their biodegradable nature to create more environmentally friendly plastic products. wikipedia.org Companies in the polymer industry supply stearoyl lactylate-based products that offer benefits like antistatic or mold release properties for polypropylene and polyethylene. corbion.com
Flame Retardants: this compound is also noted for its use as an additive in flame retardant formulations. wikipedia.org Flame retardants are crucial for reducing the flammability of materials to meet safety standards. huberadvancedmaterials.com These additives can be categorized as either reactive, meaning they are chemically bonded to the polymer, or additive, where they are physically blended into the polymer matrix. nih.gov The inclusion of surfactants in flame-retardant compositions can improve the absorption of the fire-retardant compounds into a substrate, enhancing their efficiency. google.com While many flame retardants are mineral-based or halogenated compounds, there is a growing interest in bio-based and environmentally benign options. wikipedia.orghuberadvancedmaterials.comnih.gov
Pigments: In pigment applications, sodium this compound functions as an efficient dispersing and wetting agent. specialchem.com It facilitates the even distribution of pigment particles within a formulation, which is critical for achieving consistent color and performance in products like inks and coatings. specialchem.comtrulux.com Its surfactant properties lower the surface tension between the solid pigment particles and the liquid medium, preventing agglomeration and ensuring a stable dispersion. specialchem.com
| Application Area | Function of this compound | Polymer/Material Type |
| Polyolefins | Bio-friendly additive, plasticizer | Polyethylene, Polypropylene |
| Flame Retardants | Additive | Various polymers |
| Pigments | Dispersing agent, wetting agent | Inks, Coatings |
Role in Polyvinyl Chloride (PVC) Formulations
Similar to its application in polyolefins, this compound serves as a bio-friendly additive in Polyvinyl Chloride (PVC) formulations. wikipedia.org The polymer additives industry provides lactylate-based products for use in PVC, among other thermoplastics. corbion.com In this context, lactylates can act as plasticizers or other functional additives, contributing to the final properties of the PVC material. wikipedia.org
Liposome (B1194612) Formulation and Delivery Systems
This compound, particularly sodium this compound (SLL), plays a significant role in the formulation of liposomes, which are microscopic vesicles used as advanced drug delivery systems. mdpi.comgoogle.comgoogle.com Liposomes consist of one or more lipid bilayers surrounding an aqueous core, making them capable of encapsulating both hydrophilic and hydrophobic drugs. google.comgoogle.com
SLL is used as an anionic surfactant in the production of negatively charged liposomes. sciforum.netmdpi.com These liposomes are often produced by methods like direct hydration or thin-layer hydration followed by extrusion. sciforum.netmdpi.comsciforum.net The inclusion of SLL in the lipid bilayer imparts a negative surface charge, which can be crucial for stability and for interacting with specific targets. mdpi.com
Research has shown that liposomes formulated with sodium this compound exhibit desirable characteristics for delivery systems:
Stability: Liposomes containing SLL have demonstrated good stability over time, which is a critical factor for pharmaceutical formulations. sciforum.netmdpi.com
Size and Homogeneity: The use of SLL in conjunction with extrusion techniques allows for the production of homogeneous and monodispersed liposome populations with average diameters typically not exceeding 200 nm. sciforum.netmdpi.com
Enhanced Delivery: Due to its chemical structure, sodium this compound can enhance the delivery of active ingredients. ingredientstodiefor.com It is also a component in ultra-flexible liposomes designed for transdermal drug delivery, where the surfactant helps to increase the deformability of the vesicle membrane, potentially allowing for better skin penetration. google.com
A study focused on creating lipid-based nanosystems to deliver manganese for diagnostic imaging utilized sodium this compound as an anionic surfactant. mdpi.comsciforum.net The resulting liposomes were stable, monodispersed, and showed almost quantitative loading of the manganese compounds. sciforum.netmdpi.com
| Liposome Characteristic | Finding Related to Sodium this compound (SLL) |
| Type of Surfactant | Anionic surfactant used to create negatively charged liposomes. sciforum.netmdpi.com |
| Formulation Method | Used in direct hydration and thin-layer hydration methods. sciforum.netmdpi.comsciforum.netgoogle.com |
| Stability | Liposomes formulated with SLL were found to be stable over time. sciforum.netmdpi.com |
| Size | Helps produce homogeneous, monodispersed vesicles under 200 nm. sciforum.netmdpi.com |
| Application | Used in liposomal systems for drug delivery and diagnostic agents. mdpi.comgoogle.commdpi.com |
Environmental Considerations and Biodegradation Research
Biodegradation Pathways and Rates
The primary mechanism for the environmental breakdown of lauroyl lactylate is hydrolysis, where the ester bond linking lauric acid and lactic acid is cleaved in the presence of water. This initial step breaks the substance into its constituent natural metabolites, which are then available for microbial degradation. nih.govmdpi.com
Aerobic degradation of lactylates is well-documented. Studies show that under aerobic conditions, microorganisms readily utilize lactylates as a carbon source. wikipedia.org The degradation process involves an initial enzymatic hydrolysis of the ester linkage, followed by the separate breakdown of the resulting fatty acid and lactic acid. nih.gov
The "ready biodegradability" of lactylates has been formally assessed using standardized international methods, such as the Carbon Dioxide Evolution Test, which corresponds to the Organisation for Economic Co-operation and Development (OECD) Guideline 301B. wikipedia.orgmdpi.comhibiscuspublisher.com This test measures the amount of carbon dioxide produced by microorganisms as they metabolize a test substance over a 28-day period. wikipedia.orgmdpi.com
To be classified as "readily biodegradable," a substance must achieve 60% of its theoretical maximum CO2 production within a 10-day window that begins once 10% biodegradation is reached. wikipedia.org In a 2007 study conducted by Wildlife International, Ltd., a lactylic ester of a fatty acid (LEFA) demonstrated significant biodegradation, confirming its environmental compatibility. wikipedia.org The study, performed with an activated sludge inoculum, showed that the lactylate was effectively mineralized, returning the carbon to the environment as CO2. wikipedia.org
Table 1: OECD 301B Biodegradation Study of a Lactylate Ester
| Test Parameter | Guideline/Method | Result | Conclusion |
|---|---|---|---|
| Final Average Cumulative Biodegradation | OECD Guideline 301B | 92.0% | Met "Readily Biodegradable" Criteria |
| Test Duration | OECD Guideline 301B | 28 days | Standard Test Period |
| Pass Threshold | OECD Guideline 301B | 60% of ThCO₂ in 10-day window | Criterion was exceeded |
This table summarizes the findings from a 2007 study on a lactylate ester, which confirmed its status as readily biodegradable according to OECD guidelines. wikipedia.org
Comparative Environmental Fate with Petroleum-Based Surfactants
Lactylates are considered biorenewable and biodegradable alternatives to certain petroleum-based surfactants, such as ethoxylated alcohols and alkyl sulfates like sodium dodecyl sulfate (B86663) (SDS). nih.govwikipedia.org The key distinction lies in their origin and degradation products. This compound is derived from plant-based feedstocks and breaks down into naturally occurring metabolites. mdpi.comwikipedia.org
In comparison, while many petroleum-based surfactants are also designed to be biodegradable, their environmental profiles can be more complex.
Sodium Dodecyl Sulfate (SDS): This widely used anionic surfactant is also considered readily biodegradable under aerobic conditions, with studies showing degradation rates of up to 95% in 28 days. santos.com However, it can exhibit higher toxicity to aquatic organisms compared to more modern surfactants and its degradation involves the liberation of inorganic sulfate. hibiscuspublisher.comsantos.comfortunejournals.com
Ethoxylated Alcohols (AEOs): The biodegradability of these non-ionic surfactants, particularly under anaerobic conditions, is highly dependent on their chemical structure. Linear AEOs are generally well-degraded in both aerobic and anaerobic environments. nih.gov However, branched AEOs show significantly reduced anaerobic biodegradability, as the branching can sterically hinder enzymatic attack. nih.govcore.ac.uk
Lactylates offer an advantage as their degradation pathway is a straightforward hydrolysis into substances that are common in metabolic cycles. nih.gov
Table 2: Environmental Profile Comparison: this compound vs. Petroleum-Based Surfactants
| Surfactant Type | Primary Feedstock | Aerobic Biodegradability | Anaerobic Biodegradability | Primary Metabolites |
|---|---|---|---|---|
| This compound | Biorenewable (e.g., Coconut/Palm, Corn) | Readily Biodegradable wikipedia.org | Inferred to be good (via metabolites) | Lauric Acid, Lactic Acid nih.gov |
| Sodium Dodecyl Sulfate (SDS) | Petroleum / Palm Kernel Oil | Readily Biodegradable santos.com | Good | Dodecanol, Inorganic Sulfate santos.com |
| Alcohol Ethoxylates (AEOs) | Petroleum / Palm Oil | Readily Biodegradable (Linear & Branched) researchgate.net | Good (Linear); Poor (Branched) nih.gov | Fatty Alcohols, Polyethylene (B3416737) Glycol core.ac.uk |
This table provides a comparative overview of the environmental characteristics of this compound against two common classes of petroleum-based surfactants.
Metabolite Identification and Environmental Impact Assessment
Upon entering the environment, this compound hydrolyzes into its constituent building blocks: lauric acid and lactic acid. nih.govmdpi.comnih.gov Both of these metabolites are naturally occurring substances with well-understood and generally benign environmental impacts.
Lauric Acid: A 12-carbon saturated fatty acid found widely in nature, particularly in coconut and palm kernel oils. It is readily metabolized by a wide variety of organisms through the β-oxidation pathway. Its use in applications like biolubricants is being explored as a way to reduce the global warming potential compared to petroleum-derived products. rsc.org
Lactic Acid: A common organic acid that is a central intermediate in carbohydrate metabolism (glycolysis) in countless organisms. It is fully biodegradable and does not pose a risk of environmental persistence. abuad.edu.ng While the industrial production of lactic acid can have environmental impacts related to energy consumption, the acid itself is an eco-friendly molecule. mdpi.com
The environmental impact of this compound is considered low because its degradation pathway simply releases two common, readily biodegradable organic molecules into the environment, where they are incorporated into natural carbon cycles. nih.gov
Computational and Theoretical Studies of Lauroyl Lactylate
Molecular Dynamics Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of atoms and molecules over time. For surfactants like sodium lauroyl lactylate (SLL), MD simulations can reveal detailed information about their arrangement and interactions at interfaces, such as the air/water or oil/water interface.
Researchers utilize MD simulations to understand how individual surfactant molecules orient themselves at an interface, which is crucial for properties like surface tension reduction and emulsification. researcher.life Simulations can show how the orientation of molecules changes with concentration, potentially shifting from a parallel to a perpendicular alignment with the interface to form a densely packed monolayer. researcher.life Theoretical simulations are also employed to investigate how the behavior of surfactants at the air/water surface influences foam properties. researchgate.net
In studies of mixed surfactant systems, MD simulations can elucidate the interactions between different types of surfactant molecules. For instance, when SLL is mixed with other surfactants, simulations can help to understand the attractive or repulsive forces between them, which govern the synergistic or antagonistic effects observed experimentally. researchgate.net These simulations can calculate parameters such as interfacial area and the Gibbs free energy, providing a thermodynamic basis for the observed macroscopic properties. researcher.life
Table 1: Parameters Obtainable from Molecular Dynamics Simulations of Surfactants
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Density Profiles | Distribution of molecules and ions (e.g., Na+) perpendicular to the interface. | Reveals how SLL and counter-ions arrange at the air-water or oil-water boundary. researcher.life |
| Molecular Orientation | The average angle of surfactant molecules relative to the interface normal. | Determines the packing efficiency and stability of the interfacial film. researcher.life |
| Interfacial Area per Molecule | The average surface area occupied by a single surfactant molecule at the interface. | Indicates the packing density; a smaller area suggests stronger intermolecular attraction. acs.org |
| Gibbs Free Energy of Adsorption | The free energy change when a surfactant molecule moves from the bulk solution to the interface. | A key thermodynamic parameter indicating the spontaneity of surfactant adsorption. researcher.life |
| Interaction Parameters | Quantifies the strength of interaction between different surfactant molecules in a mixed system. | Helps explain synergistic effects when SLL is combined with other surfactants. researchgate.net |
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical (QC) calculations, including methods like Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. imist.ma This information can be used to predict a wide range of molecular properties and to develop Quantitative Structure-Property Relationship (QSPR) models. imist.manih.gov While specific QC studies on this compound are not widely published, the methodology is broadly applicable to surfactants.
QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For surfactants, QC calculations can provide descriptors that quantify aspects of the molecular structure, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These descriptors can then be correlated with experimentally measured properties like the critical micelle concentration (CMC), surface tension, or hydrophilicity. researchgate.netscirp.org
For example, a QSPR model for anionic surfactants could use descriptors related to the molecule's electronic properties, size, and the length of its aliphatic chain to predict its CMC. researchgate.net The goal is to create robust models that can reliably predict the properties of new or untested surfactant molecules, accelerating the design process for new formulations. scirp.orgmdpi.com
| Absolute Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Relates to the stability and reactivity of the surfactant molecule. imist.ma |
Modeling of Surfactant-Membrane Interactions
Understanding how surfactants interact with lipid membranes is critical, particularly for applications in personal care and as antimicrobial agents. Biophysical techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) provide real-time data on these interactions, which can be used to build descriptive models. mdpi.comnih.gov
Studies on sodium this compound (SLL) have used these techniques to model its interaction with supported lipid bilayer (SLB) and tethered bilayer lipid membrane (tBLM) platforms. mdpi.comresearchgate.net These model membranes mimic the structure of biological cell membranes. The research reveals that SLL has distinct membrane-disruptive properties that are different from both the rapid, solubilizing action of harsh surfactants like sodium dodecyl sulfate (B86663) (SDS) and the more moderate effects of its hydrolytic product, lauric acid (LA). mdpi.comnih.gov
Models derived from this research illustrate a multi-step interaction process. Initially, SLL adsorbs onto the membrane surface. This is followed by transient morphological changes, and potentially leads to the partial or complete disruption (solubilization) of the lipid bilayer. mdpi.com Interestingly, the mixture of SLL's hydrolytic products (lauric acid and lactic acid) was found to induce significant transient changes but resulted in less permanent membrane disruption compared to the intact SLL molecule. nih.govresearchgate.net These molecular-level insights are crucial for understanding how the headgroup structure of a surfactant modulates its interaction with membranes. mdpi.com
Figure 1: Schematic Model of SLL Interaction with a Supported Lipid Bilayer A schematic based on QCM-D data interpretation shows the proposed mechanism of membrane disruption by SLL. mdpi.com
Step I (Initial Addition): SLL molecules in the solution are introduced to the stable, intact supported lipid bilayer (SLB).
Step II (Transient Interaction): SLL molecules adsorb onto and insert into the lipid bilayer, causing significant morphological changes and disruption. This represents the main disruptive phase.
Step III (Final State after Wash): After rinsing the system with a buffer, the final state of the membrane is assessed. The model indicates that SLL causes a degree of permanent membrane mass loss, signifying partial solubilization. mdpi.com
Predictive Algorithms for Synergistic Mixture Design
Surfactants are often used in mixtures to achieve performance benefits that cannot be obtained from a single component. This phenomenon, known as synergism, is of great interest in formulation science. Studies have shown that mixtures of sodium this compound (SLL) with other surfactants, such as sodium lauroyl glycinate (B8599266) (SLG) or cationic surfactants, can exhibit significant synergistic effects. researchgate.netresearchgate.net For example, a specific mixing ratio of SLL and SLG can lead to a lower minimum surface tension than either surfactant can achieve alone. researchgate.net
Predictive algorithms, particularly those based on machine learning, are emerging as powerful tools for designing these synergistic mixtures. nih.gov Instead of relying on trial-and-error, these algorithms can analyze large datasets of chemical structures and interaction data to predict which combinations are likely to be synergistic.
While direct application to SLL is not yet widely documented, the general approach is well-established. A machine learning model, such as a random forest or a Bayesian learner, can be trained on a dataset of known synergistic and non-synergistic pairs. nih.govplos.org The model learns to associate specific chemical structural features with synergistic interactions. Once trained, the algorithm can be used to screen virtual libraries of compounds and predict novel, high-performance synergistic mixtures. nih.gov This data-driven approach has the potential to greatly accelerate the discovery of new and effective surfactant blends for various applications. plos.org
Table 3: Approaches to Designing Synergistic Surfactant Mixtures
| Approach | Description | Application to this compound |
|---|---|---|
| Interaction Parameter (β) Calculation | Based on regular solution theory, this parameter is calculated from experimental surface tension data to quantify the strength and nature (synergistic or antagonistic) of intermolecular interactions in a mixed micelle or at the interface. | Studies have calculated interaction parameters for SLL with cationic surfactants, showing strong attractive interactions that lead to synergism. researchgate.net |
| Chemical-Genetic Interaction Screening | A high-throughput method that tests a large number of compounds against genetically diverse strains to identify genotype-specific inhibitors. This data can train predictive models. | This is a general methodology that could be adapted to find compounds that work synergistically with SLL in biological contexts. nih.gov |
| Machine Learning Models (e.g., NLLSS, Random Forest) | Algorithms are trained on datasets of known synergistic combinations, chemical structures, and target interactions to predict new synergistic pairs. plos.org | These predictive algorithms could be trained using data on SLL and other surfactants to identify novel synergistic blends for specific performance attributes like foaming or emulsification. nih.govplos.org |
Future Research Directions and Translational Perspectives
Development of Novel Lauroyl Lactylate Derivatives
The chemical architecture of this compound provides a versatile scaffold for the synthesis of novel derivatives with tailored functionalities. The ester linkage and the presence of both hydrophilic and hydrophobic moieties allow for a wide range of chemical modifications. benchchem.com Future research will likely focus on several key areas of derivatization:
Modification of the Hydrophobic Chain: Altering the length and saturation of the lauric acid backbone can modulate the hydrophilic-lipophilic balance (HLB) of the molecule. This, in turn, influences its emulsifying and solubilizing capabilities, allowing for the creation of surfactants optimized for specific oil-in-water or water-in-oil systems. google.com
Functionalization of the Lactyl Group: The hydroxyl group of the terminal lactic acid unit presents a reactive site for further esterification or etherification. This could introduce new functional groups, leading to derivatives with enhanced properties such as increased thermal stability, altered rheological behavior, or specific interactions with other molecules.
Polymerization: The potential for creating oligomers or polymers of this compound is an exciting prospect. Such materials could exhibit unique film-forming or gelling properties, opening up applications in coatings, adhesives, and controlled-release systems.
Research into the synthesis of lactylate-based surfactants has already demonstrated the feasibility of producing these compounds from fatty acids and lactic acid through a two-step reaction process. researchgate.net Industrial production methods often involve reacting lauric acid and lactic acid in the presence of a catalyst like sodium hydroxide (B78521) at elevated temperatures. google.comgoogle.com
Integration into Sustainable Material Systems
The bio-based origin and biodegradability of this compound make it an ideal candidate for integration into sustainable material systems, particularly in the realm of bioplastics and green formulations. genesismentis.org
Bioplastics and Packaging: this compound can be explored as a plasticizer or compatibilizer in bioplastic formulations, such as those based on polylactic acid (PLA). dergipark.org.tr Its amphiphilic nature could improve the processability and mechanical properties of these materials, while also enhancing their biodegradability. Research into its use in food packaging is particularly promising, given its established safety profile. wikipedia.org
| Mole Fraction of SLL (αSLL) | Observed Property | Research Finding | Reference |
|---|---|---|---|
| 0.4 | Surface Tension | Achieved a minimum critical micelle concentration (γcmc) of 22.6 mN/m, indicating the highest surface activity. | benchchem.comresearchgate.netnih.govresearchgate.net |
| 0.4 | Foaming Properties | Displayed the best foaming characteristics. | researchgate.netnih.govacs.org |
| 0.6 | Wetting Ability | Exhibited the best wetting ability. | benchchem.comresearchgate.netnih.gov |
| 0.8 | Dynamic Adsorption | Showed optimal dynamic adsorption properties. | benchchem.comresearchgate.netnih.gov |
Advanced Characterization Techniques for Complex Systems
A deeper understanding of how this compound behaves in complex systems is crucial for optimizing its performance. Future research will increasingly rely on advanced analytical techniques to probe its interactions at various interfaces.
Interfacial Studies: Techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) can provide real-time insights into the adsorption and disruption of this compound on surfaces, such as lipid bilayers that mimic cell membranes. benchchem.commdpi.comresearchgate.net This is particularly relevant for understanding its antimicrobial activity and its interactions with skin. mdpi.com
Spectroscopic and Microscopic Analysis: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for confirming the structure of new derivatives and for studying molecular interactions. benchchem.comniscpr.res.in Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to analyze the molecular-level modifications in emulsions and other formulations containing this compound. mdpi.com
Rheological Characterization: The study of the flow and deformation properties (rheology) of systems containing this compound is critical for its application in products like creams and lotions, where texture is key. purdue.edu Understanding how it influences viscosity and stability over time will enable the design of products with desired sensory characteristics.
| Technique | Application | Key Insights | Reference |
|---|---|---|---|
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Real-time analysis of membrane-disruptive interactions. | Provides data on mass and viscoelastic changes at interfaces. | benchchem.commdpi.comresearchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Investigation of ionic permeability and capacitance of lipid membranes. | Complements QCM-D by providing electrical properties of the interface. | benchchem.commdpi.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis and product identification in synthesis reactions. | Quantifies the components of complex mixtures. | benchchem.comniscpr.res.in |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of this compound and its derivatives. | Provides detailed information on molecular structure. | benchchem.comniscpr.res.in |
| Infrared (IR) Spectroscopy | Structural characterization and identification of functional groups. | Confirms the presence of specific chemical bonds. | benchchem.com |
| Scanning and Transmission Electron Microscopy (SEM/TEM) | High-resolution imaging of material structures. | Visualizes the morphology of systems containing this compound. | ucd.ie |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of the chemical properties of material surfaces. | Determines the elemental composition and chemical state of surfaces. | ucd.ie |
Bridging Molecular Insights to Macroscopic Performance
A significant challenge and opportunity in materials science is to connect the molecular-level understanding of a compound to its observable, macroscopic properties. nih.gov For this compound, this involves linking its chemical structure and intermolecular interactions to its performance in a final product.
Computational Modeling: Molecular dynamics simulations can be employed to model the behavior of this compound at interfaces, predicting how changes in its structure will affect its aggregation, emulsification, and interaction with other molecules. acs.orgresearchgate.net This computational approach can accelerate the design of new derivatives by screening potential candidates before their synthesis.
Structure-Property Relationships: A systematic investigation of how modifications to the this compound structure affect its performance in specific applications is needed. For example, correlating the HLB value of different derivatives with their emulsifying efficiency in various oil phases will provide a predictive framework for formulators.
Translational Research: Collaborations between academic researchers and industrial partners are essential to translate fundamental knowledge into practical applications. This involves testing promising new derivatives and formulations in real-world scenarios to validate their performance and identify any challenges in scaling up production.
The future of this compound is bright, with numerous avenues for research and development. By focusing on the creation of novel derivatives, its integration into sustainable materials, the application of advanced characterization techniques, and the establishment of clear structure-property relationships, the scientific community can unlock the full potential of this versatile and environmentally friendly compound.
Q & A
Basic Research Questions
Q. What analytical methods are used to assess the purity and composition of sodium lauroyl lactylate in academic research?
- Methodology : Pharmacopeial standards outline protocols for hydroxyl value and saponification value testing. For hydroxyl value determination, samples are acetylated, and unreactated acetic anhydride is titrated. Saponification involves refluxing the sample with KOH, followed by HCl titration. Fatty acid composition is analyzed via gas chromatography (GC) after hydrolysis .
- Key Parameters : Hydroxyl value (mg KOH/g), saponification value (mg KOH/g), and GC retention times for lauric acid identification .
Q. How is sodium this compound synthesized, and what factors optimize reaction efficiency?
- Synthesis Protocol : React lauric acid (C12:0) with lactic acid under controlled esterification conditions (120–150°C, acidic catalyst). Neutralize with NaOH to form the sodium salt.
- Optimization Factors :
- Molar ratio of lauric acid to lactic acid (1:1 to 1:2).
- Reaction time (4–8 hours) and temperature.
- Catalyst type (e.g., p-toluenesulfonic acid) and purity of reactants .
Q. What in vitro methods evaluate the emulsifying capacity of sodium this compound?
- Protocol : Prepare oil-in-water emulsions (e.g., mineral oil:water = 30:70). Use dynamic light scattering (DLS) to measure droplet size stability over time. Centrifugation tests (3000 rpm, 30 min) assess phase separation resistance.
- Metrics : Emulsion stability index (ESI), droplet size distribution, and zeta potential .
Advanced Research Questions
Q. How can QCM-D and EIS techniques elucidate the membrane-disruptive mechanisms of sodium this compound?
- Experimental Design :
Platforms : Use supported lipid bilayers (SLBs) and tethered bilayer lipid membranes (tBLMs) to mimic cell membranes.
QCM-D : Monitor frequency (Δf) and dissipation (ΔD) shifts to quantify surfactant-induced membrane fluidity changes.
EIS : Measure impedance changes to assess membrane integrity and pore formation kinetics.
- Key Findings : Hydrolytic products of sodium this compound (e.g., lauric acid) enhance membrane disruption by increasing lipid packing defects .
Q. How can contradictory sensitization data from murine LLNA studies be resolved?
- Case Study : In LLNA assays, EC3 values for sodium this compound ranged from 9.3% (moderate sensitizer) to 15% (weak sensitizer) depending on interpolation methods.
- Resolution Strategies :
- Cross-validate with guinea pig maximization tests (OECD 406), which showed no sensitization at 0.5% .
- Use dose-response regression models to reduce variability in EC3 calculations .
Q. What experimental models validate sodium this compound’s efficacy in heavy metal remediation?
- Protocol :
Contaminant Setup : Immerse copper-contaminated pea gravel/limestone in surfactant solutions (0.1–1% w/v sodium this compound).
Analysis : Measure copper release via ICP-MS after 24 hours. Visual assessment of water discoloration correlates with contamination levels.
- Outcome : Sodium this compound reduced aqueous copper concentrations by 60–75% in limestone models .
Methodological Considerations
- Data Contradiction Analysis : For conflicting results (e.g., sensitization potential), integrate multiple assays (LLNA, guinea pig tests) and statistical models (regression vs. linear interpolation) to reconcile discrepancies .
- Standardization : Follow pharmacopeial guidelines for reproducibility, particularly in hydroxyl/saponification value testing and fatty acid profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
